molecular formula C12H16FNO B1452230 N-[(2-fluorophenyl)methyl]oxan-4-amine CAS No. 1157009-10-3

N-[(2-fluorophenyl)methyl]oxan-4-amine

Cat. No. B1452230
M. Wt: 209.26 g/mol
InChI Key: VJDVDWXYFZNXLH-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)methyl]oxan-4-amine, also known as N-(2-fluoro-4-methoxyphenyl)methanamine, is a fluorinated amine compound with a variety of potential applications in the field of scientific research. It is a highly versatile compound that has been used in a wide range of studies, from drug development to biochemical and physiological research. In

Scientific Research Applications

  • Neuropsychopharmacology Applications : N-[(2-fluorophenyl)methyl]oxan-4-amine derivatives have been studied for their role in modulating feeding, arousal, stress, and drug abuse. In particular, the paper by Piccoli et al. (2012) focuses on the effects of similar compounds on compulsive food consumption in a model of binge eating in rats, highlighting their potential in treating eating disorders with a compulsive component (Piccoli et al., 2012).

  • Chiral Resolution Reagents : Rodriguez-Escrich et al. (2005) explored (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a closely related compound, as a new synthetic, enantiopure chiral resolution reagent. This compound is useful for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

  • Polymer Electrolyte Synthesis : Kim et al. (2011) synthesized guanidinium-functionalized anion exchange polymer electrolytes using a process involving activated fluorophenyl-amine reaction. This work is significant in the field of material science, particularly for applications in electrochemistry (Kim et al., 2011).

  • Synthesis of N-Methyl- and N-Alkylamines : Senthamarai et al. (2018) discussed the synthesis of N-Methyl- and N-Alkylamines through a reductive amination process using cobalt oxide nanoparticles. This synthesis is crucial for producing fine chemicals and life-science molecules (Senthamarai et al., 2018).

  • Antimicrobial and Anticancer Agents : Research by Ahsan and Shastri (2015) on N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine, a derivative of N-[(2-fluorophenyl)methyl]oxan-4-amine, showed promising results as antimicrobial and anticancer agents. They tested these compounds against various cancer cell lines, indicating their potential in cancer therapy (Ahsan & Shastri, 2015).

  • Synthesis of Polyphenols : Kaya et al. (2012) investigated the synthesis of polyphenols derived from 4-fluorobenzaldeyde and its effect on the physical properties of compounds. This research contributes to the understanding of the synthesis and characteristics of polyphenolic compounds in chemistry (Kaya et al., 2012).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDVDWXYFZNXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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